

# tert-Butyl 3-butenoate chemical properties and structure

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## Compound of Interest

Compound Name: *tert-Butyl 3-butenoate*

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An In-Depth Technical Guide to **tert-Butyl 3-butenoate**: Properties, Synthesis, and Reactivity

## Introduction

**tert-Butyl 3-butenoate**, also known as tert-butyl vinylacetate, is a valuable unsaturated ester in the field of organic synthesis.<sup>[1][2]</sup> Its structure incorporates two key functional groups: a terminal alkene and a sterically hindered tert-butyl ester. This unique combination makes it a versatile building block, particularly in the synthesis of complex molecules within the pharmaceutical and materials science sectors. The tert-butyl ester group is widely recognized as a robust protecting group for carboxylic acids, stable under a variety of reaction conditions but readily removable under specific acidic protocols.<sup>[3][4]</sup> This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **tert-Butyl 3-butenoate** for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identification

The unambiguous identification of a chemical compound is foundational for scientific research. **tert-Butyl 3-butenoate** is registered under CAS number 14036-55-6.<sup>[1][2]</sup> Its molecular structure consists of a four-carbon chain with a double bond between C3 and C4, and a tert-butoxycarbonyl group at the C1 position.

- IUPAC Name: tert-butyl but-3-enoate<sup>[1]</sup>

- Synonyms: tert-Butyl vinylacetate, 3-Butenoic acid tert-butyl ester, Vinylacetic acid tert-butyl ester[1][5]
- CAS Number: 14036-55-6[1][2]
- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>[1][2]
- Molecular Weight: 142.20 g/mol [1][2]

Caption: Chemical structure of **tert-butyl 3-butenoate**.

## Physicochemical Properties

The physical and chemical properties of **tert-Butyl 3-butenoate** are crucial for its handling, storage, and application in chemical reactions. It is a colorless liquid under standard conditions. [5]

Property	Value	Reference(s)
Appearance	Colorless to almost colorless clear liquid	[5]
Molecular Weight	142.20 g/mol	[1][2]
Density	0.877 g/mL at 20 °C	[2][6]
Boiling Point	88 °C at 150 mmHg; ~154 °C at 760 mmHg	[5]
Refractive Index (n <sub>20/D</sub> )	1.413	[2]
Flash Point	31 °C (87.8 °F) - closed cup	[2]
InChIKey	NGASWKRTXGWPNN-UHFFFAOYSA-N	[1][2]
SMILES	CC(C)(C)OC(=O)CC=C	[1][2]

## Spectroscopic Data

For the structural elucidation and purity assessment of **tert-Butyl 3-butenoate**, spectroscopic methods are indispensable.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons ( $\text{CH}=\text{CH}_2$ ) in the range of 5.0-6.0 ppm, the allylic protons ( $\text{CH}_2\text{-C}=\text{C}$ ) around 3.0 ppm, and a prominent singlet for the nine equivalent protons of the tert-butyl group ( $(\text{CH}_3)_3\text{C}$ ) at approximately 1.4 ppm.
- $^{13}\text{C}$  NMR: The carbon NMR would display signals for the carbonyl carbon around 170 ppm, the olefinic carbons between 115-140 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong  $\text{C}=\text{O}$  stretching vibration for the ester at  $\sim 1730 \text{ cm}^{-1}$ ,  $\text{C}=\text{C}$  stretching at  $\sim 1640 \text{ cm}^{-1}$ , and  $\text{C}-\text{H}$  stretching bands for the vinyl group just above  $3000 \text{ cm}^{-1}$ .

## Synthesis of **tert-Butyl 3-butenoate**

The preparation of tert-butyl esters often requires specific conditions to avoid side reactions, leveraging the properties of tert-butanol or its derivatives.[\[4\]](#)[\[7\]](#) A reliable method involves the acid-catalyzed esterification of 3-butenoic acid with an excess of a tert-butylating agent. A modern and efficient approach utilizes tert-butyl acetate as both the reagent and solvent, catalyzed by a strong acid like bis(trifluoromethanesulfonyl)imide ( $\text{Tf}_2\text{NH}$ ).[\[3\]](#)[\[8\]](#)

## Example Protocol: Acid-Catalyzed **tert-Butylation**

This protocol is based on the principle of using a strong acid catalyst to facilitate the reaction between a carboxylic acid and a tert-butyl source.

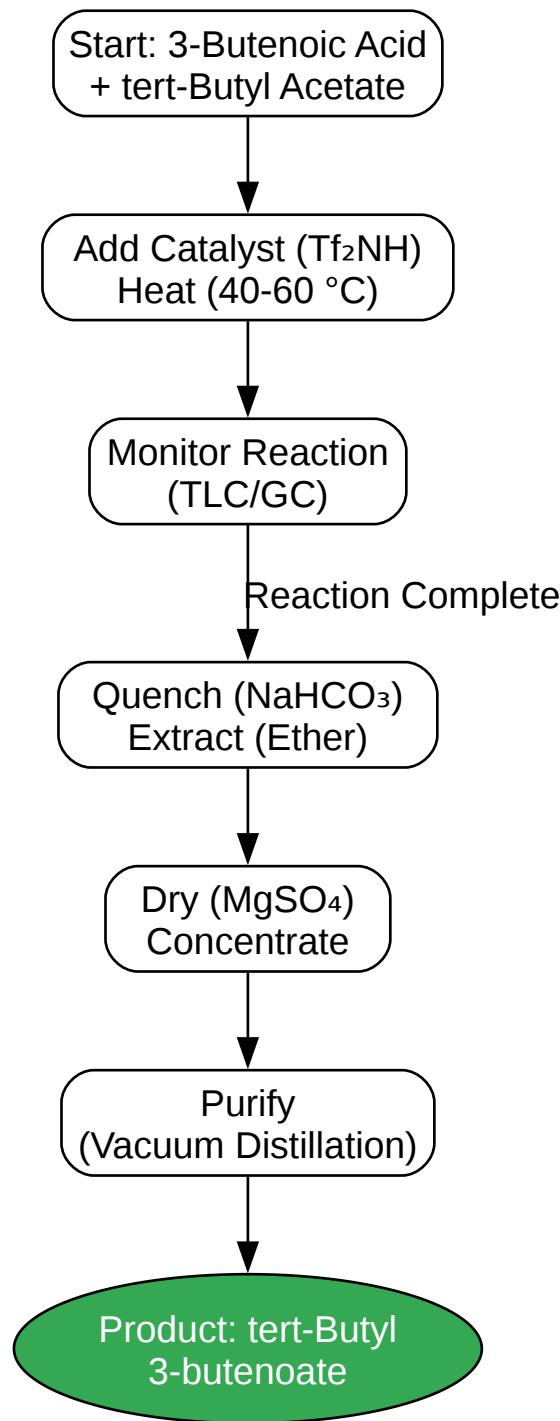
### Materials:

- 3-Butenoic acid
- tert-Butyl acetate (reagent and solvent)
- Bis(trifluoromethanesulfonyl)imide ( $\text{Tf}_2\text{NH}$ ) or another strong acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution

- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Round-bottom flask, magnetic stirrer, reflux condenser

#### Procedure:

- Reaction Setup: To a round-bottom flask charged with tert-butyl acetate, add 3-butenoic acid (1.0 eq).
- Catalyst Addition: Add a catalytic amount of Tf<sub>2</sub>NH (e.g., 0.1-1 mol%) to the mixture.
  - Rationale: A strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the tert-butylating agent. Tf<sub>2</sub>NH is highly effective and can improve the solubility of substrates.[8]
- Reaction Execution: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Extraction: Transfer the mixture to a separatory funnel. If needed, add a suitable organic solvent like diethyl ether or ethyl acetate to facilitate phase separation. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
  - Rationale: The aqueous washes remove the catalyst, any remaining unreacted carboxylic acid (as its sodium salt), and other water-soluble impurities.
- Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by vacuum distillation to yield pure **tert-Butyl 3-butenoate**.

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Caption: Workflow for the synthesis of **tert-butyl 3-butenoate**.

## Chemical Reactivity and Synthetic Applications

The synthetic utility of **tert-Butyl 3-butenoate** stems from the distinct reactivity of its two functional groups.

## A. Reactions at the Alkene Moiety

The terminal double bond is susceptible to a wide range of electrophilic addition reactions, allowing for further functionalization.

- Hydrogenation: Catalytic hydrogenation (e.g.,  $H_2/Pd-C$ ) will reduce the double bond to yield tert-butyl butanoate.
- Halogenation: Reaction with  $Br_2$  or  $Cl_2$  leads to the corresponding di-halogenated ester.
- Epoxidation: Treatment with a peroxy acid like m-CPBA forms tert-butyl 3,4-epoxybutanoate.
- Hydroboration-Oxidation: This two-step sequence provides a regioselective route to the terminal alcohol, tert-butyl 4-hydroxybutanoate.

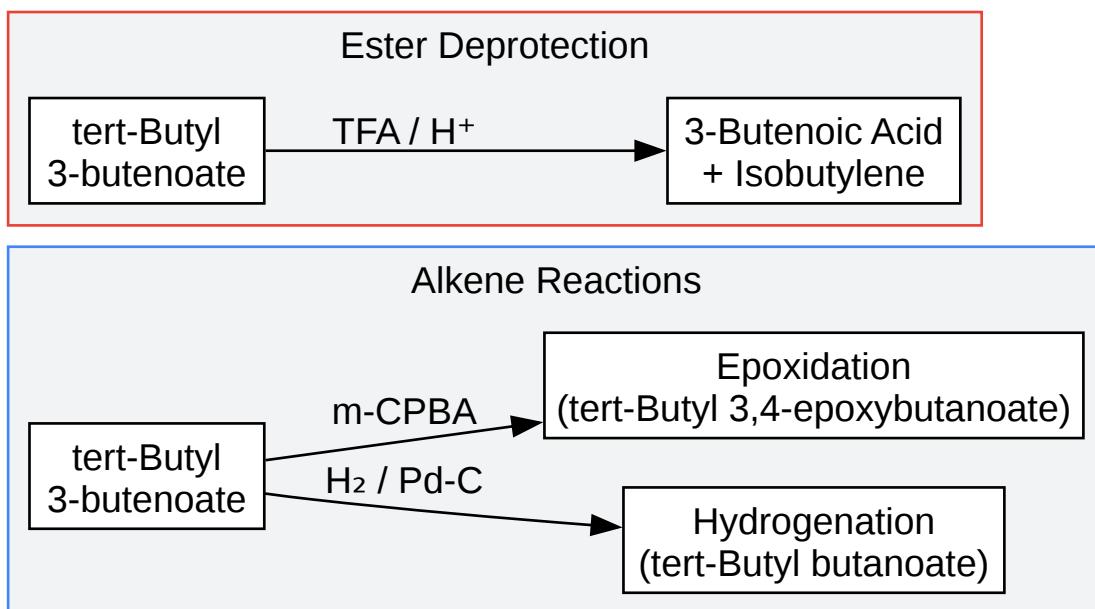
## B. Reactions of the tert-Butyl Ester Group

The defining feature of the tert-butyl ester is its role as a protecting group. It is highly resistant to basic hydrolysis, saponification, and attack by many nucleophiles due to steric hindrance. However, it is readily cleaved under acidic conditions.

Deprotection Mechanism: The cleavage proceeds via a stable tert-butyl carbocation intermediate.

- Protonation of the carbonyl oxygen by a strong acid (e.g., trifluoroacetic acid, TFA).
- Cleavage of the C-O bond to release the carboxylic acid and the highly stable tertiary carbocation.
- The tert-butyl cation is trapped by a nucleophile or eliminates a proton to form isobutylene gas.

This selective deprotection is a cornerstone of modern synthetic chemistry, particularly in peptide synthesis and the preparation of complex drug molecules where other functional groups might be sensitive to harsh conditions.[\[4\]](#)[\[7\]](#)



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Caption: Key reactivity pathways for **tert-butyl 3-butenoate**.

## Safety and Handling

**tert-Butyl 3-butenoate** is a flammable liquid and vapor and is classified as harmful if swallowed.[1][2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]

- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often below 15°C in a dark place, sometimes under an inert atmosphere as it can be air sensitive.[5]
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.

## Conclusion

**tert-Butyl 3-butenoate** is a synthetically valuable reagent due to its dual functionality. The terminal alkene serves as a handle for a variety of transformations, while the tert-butyl ester provides robust protection for the carboxylic acid, which can be selectively removed under mild acidic conditions. These properties ensure its continued application as a key intermediate in the synthesis of fine chemicals and complex molecular architectures for the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

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